

# M2698 (MSC2363318A): A Technical Overview of a Novel Dual p70S6K/Akt Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

M2698, also known as MSC2363318A, is a potent, orally active, and selective dual inhibitor of p70S6 kinase (p70S6K) and Akt kinases (Akt1 and Akt3). Developed for the treatment of cancers with dysregulation in the PI3K/Akt/mTOR (PAM) signaling pathway, M2698 offers a unique mechanism of action by simultaneously targeting two critical nodes in this pathway. This dual inhibition is designed to overcome the compensatory feedback loop that can limit the efficacy of other PAM pathway inhibitors. This document provides a comprehensive technical guide on the discovery, mechanism of action, and preclinical and clinical development of M2698, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.

# **Introduction: Discovery and Rationale**

Dysregulation of the PI3K/Akt/mTOR (PAM) pathway is a frequent event in human cancers, occurring in approximately 30% of cases, making it a prime target for therapeutic intervention. [1][2] While inhibitors targeting components of this pathway, such as mTORC1 rapalogs, have shown clinical efficacy, their effectiveness can be hampered by a compensatory feedback mechanism that leads to the activation of Akt.[3][4]

To address this limitation, **M2698** was developed as a selective, ATP-competitive dual inhibitor of p70S6K and Akt1/3.[1][3] The rationale behind this dual-targeting approach is to block the



downstream signaling of p70S6K, which is crucial for cell growth and survival, while concurrently preventing the Akt activation that arises from the feedback loop.[1][4] M2698 originated from the screening of an in-house proprietary kinase library, which identified a quinazoline carboxamide scaffold as a promising starting point for a structure-enabled drug discovery program.[5] A significant feature of M2698 is its ability to cross the blood-brain barrier, opening therapeutic possibilities for primary brain malignancies and cancers with central nervous system (CNS) metastases.[1][4]

## **Mechanism of Action**

**M2698** functions as a potent, ATP-competitive inhibitor of p70S6K, Akt1, and Akt3.[2][6] By inhibiting p70S6K, **M2698** blocks the phosphorylation of its substrate, the ribosomal protein S6, thereby impeding processes critical for cell growth and proliferation.[1][2] Simultaneously, the inhibition of Akt1 and Akt3 by **M2698** is intended to suppress the compensatory feedback loop that is often activated upon inhibition of the mTOR pathway.[1][3] This dual-action mechanism leads to a more comprehensive shutdown of the PAM pathway signaling.

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: The PI3K/Akt/mTOR (PAM) signaling pathway and the inhibitory action of M2698.



# **Quantitative Data Summary**

The following tables summarize the key quantitative data for M2698 from preclinical studies.

Table 1: In Vitro Potency of M2698

| Target/Assay       | IC50          | Cell Line                      | Reference |
|--------------------|---------------|--------------------------------|-----------|
| p70S6K             | 1 nM          | N/A (Biochemical<br>Assay)     | [1][2][3] |
| Akt1               | 1 nM          | N/A (Biochemical<br>Assay)     | [1][2][3] |
| Akt3               | 1 nM          | N/A (Biochemical<br>Assay)     | [1][2][3] |
| pGSK3β (indirect)  | 17 nM         | MDA-MB-468                     | [1][2][3] |
| pS6 (indirect)     | 15 nM         | MDA-MB-468                     | [1][2][3] |
| Cell Proliferation | 0.02 - 8.5 μΜ | Various Breast Cancer<br>Lines | [2]       |

Table 2: In Vivo Efficacy of M2698 in Xenograft Models



| Cancer Model                     | Cell Line  | Dosing                    | Outcome                                                                           | Reference |
|----------------------------------|------------|---------------------------|-----------------------------------------------------------------------------------|-----------|
| Triple-Negative<br>Breast Cancer | MDA-MB-468 | 10-30 mg/kg/day<br>(oral) | Dose-dependent<br>tumor growth<br>inhibition;<br>regression at 30<br>mg/kg.[2][3] | [1]       |
| Her2+ Breast<br>Cancer           | MDA-MB-453 | Not specified             | Significant antitumor activity.[1]                                                | [1]       |
| Her2+ Breast<br>Cancer           | JIMT-1     | Not specified             | Significant antitumor activity.[1]                                                | [1]       |
| Glioblastoma<br>(Orthotopic)     | U251       | 25 mg/kg/day              | Reduced brain<br>tumor burden<br>and prolonged<br>survival.[1][3]                 | [1]       |

# **Experimental Protocols**

Detailed methodologies for key experiments are described below.

# Radiometric Protein Kinase Assay (for IC50 determination)

- Objective: To determine the concentration of M2698 that causes 50% inhibition (IC50) of target protein kinases.
- Methodology: A radiometric kinase activity assay was employed, which directly measures the catalytic incorporation of phosphate onto kinase substrates.
- Procedure:
  - The assay was performed according to Merck Millipore guidelines.[1]



- $\circ$  **M2698** was tested against a panel of 264 human kinases at a concentration of 1  $\mu$ M to assess selectivity.
- The percentage of remaining kinase activity compared to a dimethyl sulfoxide (DMSO) control was determined.
- For the most sensitive kinases, a full dose-response curve was generated to calculate the IC50 value.[1]

## **Cell-Based Potency Assay (Immunocytochemistry)**

- Objective: To evaluate the cell-based potency of M2698 by measuring the phosphorylation levels of p70S6K and Akt substrate proteins.
- Methodology: Immunocytochemistry was used to detect phosphorylated levels of ribosomal protein S6 (pS6) and GSK3β (pGSK3β).
- Procedure:
  - MDA-MB-468 cells were seeded in 96-well plates.
  - $\circ$  Cells were incubated with **M2698** at concentrations ranging from 100 pM to 25  $\mu$ M or a DMSO control for 2 hours.
  - Following incubation, cells were fixed and permeabilized.
  - Primary antibodies against phosphorylated S6 (Ser240/242) and phosphorylated GSK3β
    (Ser9) were added.
  - A secondary antibody conjugated to a fluorescent marker was used for detection, and the signal was quantified.[1]

## Cell Proliferation Assay (Sulforhodamine B Assay)

- Objective: To determine the anti-proliferative activity of M2698 in cancer cell lines.
- Methodology: The Sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell number, was utilized.



#### Procedure:

- Cells were seeded into 96-well plates at optimal densities to ensure exponential growth.
- Cells were cultured in a medium containing various concentrations of M2698 for 72 hours.
- After the incubation period, the protein was precipitated by the addition of 10% trichloroacetic acid (TCA).
- Cells were stained with a 0.08% wt/v SRB solution.
- Unbound stain was removed by washing with 1% acetic acid.
- Bound SRB was solubilized with a 10 mM Tris base solution.
- The optical density was measured at 560 nm using a plate reader.[1]

## In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of M2698 in mouse models of human cancer.
- Methodology: Human cancer cell lines were implanted into immunocompromised mice to generate xenograft tumors.

#### Procedure:

- Tumor cells (e.g., MDA-MB-468 for breast cancer, U251 for glioblastoma) were implanted subcutaneously or orthotopically into mice.
- Once tumors reached a specified size, mice were randomized into vehicle control and
  M2698 treatment groups.
- M2698 was administered orally, typically once daily, at specified doses (e.g., 10, 20, 30 mg/kg).
- Tumor growth was monitored regularly by caliper measurements or imaging techniques (e.g., MRI for brain tumors).



 At the end of the study, tumors were excised and weighed, and pharmacodynamic markers (like pS6 levels) were often assessed.[1]

## **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: A generalized workflow for the discovery and development of **M2698**.

# **Clinical Development**

**M2698** has been evaluated in a Phase I clinical trial (NCT01971515) in patients with advanced malignancies.[1][7] The study assessed the safety, tolerability, and recommended Phase 2 dose (RP2D) of **M2698** as a monotherapy and in combination with trastuzumab or tamoxifen. [8][9]

Key findings from the Phase I trial include:

• Tolerability: **M2698** was generally well-tolerated, with the most common treatment-emergent adverse events being gastrointestinal issues, abnormal dreams, and fatigue.[9][10]



- Pharmacodynamics: A dose- and concentration-dependent inhibition of pS6 levels was observed in peripheral blood mononuclear cells and tumor tissue, confirming target engagement.[8][9]
- Efficacy: While no objective responses were noted in the monotherapy cohort, 27.4% of patients achieved stable disease at 12 weeks.[8][9] In combination cohorts, two patients with breast cancer experienced partial responses.[8][9] The median progression-free survival (PFS) was longer in patients with PAM pathway alterations without confounding resistance markers.[8][9]
- Recommended Phase 2 Dose (RP2D): The RP2D for M2698 was determined to be 240 mg once daily for monotherapy, 160 mg once daily with trastuzumab, and 160 mg once daily or a 240 mg intermittent regimen with tamoxifen.[8][9]

### Conclusion

**M2698** (MSC2363318A) is a novel, orally bioavailable dual inhibitor of p70S6K and Akt with a compelling preclinical profile. Its unique mechanism of action, designed to overcome the Akt-mediated feedback loop, and its ability to penetrate the blood-brain barrier, make it a promising therapeutic agent for cancers with PAM pathway dysregulation. Early clinical data have established its safety profile and demonstrated target engagement and preliminary signs of anti-tumor activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **M2698** in targeted patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. e-century.us [e-century.us]



- 4. aacrjournals.org [aacrjournals.org]
- 5. Identification of Clinical Candidate M2698, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 study of M2698, a p70S6K/AKT dual inhibitor, in patients with advanced cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- To cite this document: BenchChem. [M2698 (MSC2363318A): A Technical Overview of a Novel Dual p70S6K/Akt Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608790#m2698-msc2363318a-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com